molecular formula C22H23N2O4S- B13773471 cis-11-(3-Dimethylaminopropyl)-10,11-dihydrodibenzo(b,f)thiepin-10-carbonitrile oxalate CAS No. 87033-51-0

cis-11-(3-Dimethylaminopropyl)-10,11-dihydrodibenzo(b,f)thiepin-10-carbonitrile oxalate

Cat. No.: B13773471
CAS No.: 87033-51-0
M. Wt: 411.5 g/mol
InChI Key: YNWDETZEXVPRAI-UHFFFAOYSA-M
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Description

cis-11-(3-Dimethylaminopropyl)-10,11-dihydrodibenzo(b,f)thiepin-10-carbonitrile oxalate is a synthetic tricyclic compound featuring a dibenzothiepin core fused with a dimethylaminopropyl side chain and a carbonitrile group. The oxalate counterion enhances its water solubility, a critical factor for bioavailability.

Properties

CAS No.

87033-51-0

Molecular Formula

C22H23N2O4S-

Molecular Weight

411.5 g/mol

IUPAC Name

6-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzothiepine-5-carbonitrile;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C20H22N2S.C2H2O4/c1-22(2)13-7-10-15-16-8-3-5-11-19(16)23-20-12-6-4-9-17(20)18(15)14-21;3-1(4)2(5)6/h3-6,8-9,11-12,15,18H,7,10,13H2,1-2H3;(H,3,4)(H,5,6)/p-1

InChI Key

YNWDETZEXVPRAI-UHFFFAOYSA-M

Canonical SMILES

CN(C)CCCC1C(C2=CC=CC=C2SC3=CC=CC=C13)C#N.C(=O)(C(=O)[O-])O

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route Analysis

Starting Materials and Key Intermediates

Stepwise Synthesis

Step 1: Formation of 10,11-Dihydrodibenzo[b,f]thiepin Intermediate
  • A biphenyl precursor undergoes sulfur insertion to form the dibenzothiepine ring system.
  • The seven-membered thiepine ring is formed in a bent, slightly twisted V-shape, as confirmed by crystallographic data.
  • This intermediate is often isolated as a ketone or alcohol derivative at the 10 or 11 position, serving as a platform for further functionalization.
Step 2: Introduction of the 3-Dimethylaminopropyl Side Chain
  • The side chain is added via nucleophilic substitution on a suitable leaving group (e.g., halide) attached to the dibenzothiepine ring.
  • Alternatively, reductive amination can be employed, where an aldehyde or ketone intermediate reacts with dimethylaminopropylamine under reducing conditions.
  • The reaction is typically conducted in an ether solvent with ammonia or other bases to facilitate substitution, followed by warming on a steam bath for several hours to complete the reaction.
Step 3: Incorporation of the Carbonitrile Group
  • The carbonitrile functionality at the 10-position is introduced by cyanide ion addition to an activated intermediate or via displacement of a suitable leaving group.
  • This step requires careful control of reaction conditions to avoid side reactions and ensure stereochemical integrity.
Step 4: Formation of the Oxalate Salt
  • The free base form of the compound is reacted with oxalic acid to yield the oxalate salt.
  • Salt formation enhances the compound’s stability and solubility, facilitating isolation and purification.
  • Crystallization from appropriate solvents yields the oxalate salt as a crystalline solid suitable for further characterization.

Reaction Conditions and Purification

  • Ether solvents such as diethyl ether are commonly used for the substitution steps.
  • Ammonia evaporation and steam bath warming are critical for reaction completion.
  • Purification is achieved by crystallization, often monitored by X-ray diffraction and NMR to confirm structure and purity.

Crystallographic and Structural Confirmation

The compound’s structure has been elucidated using X-ray crystallography, confirming:

  • The bent V-shape conformation of the thiepine ring.
  • Intramolecular hydrogen bonding between hydroxyl and amino groups in related derivatives.
  • The dihedral angles between benzene rings fused to the thiepine ring range around 74°–76°, indicating the three-dimensional geometry.

The hydrogen-bond geometry is summarized in the following table extracted from crystallographic studies:

Donor–Hydrogen⋯Acceptor D–H (Å) H⋯A (Å) D⋯A (Å) D–H⋯A (°)
O1 A–H1 A⋯N1 A 0.84 1.86 2.693 170
O1 B–H1 B⋯N1 B 0.84 1.84 2.679 174
C4 A–H4 AA⋯O1 B 0.95 2.51 3.253 135
C3 A–H3 AA⋯ Cg7 i 0.95 2.74 3.526 140

Note: Cg denotes ring centroids; symmetry codes apply as per crystallographic conventions.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization/Sulfur insertion Biphenyl precursor, sulfur source Dibenzo[b,f]thiepine core formed
2 Nucleophilic substitution 3-Dimethylaminopropyl halide, ether, base Side chain introduced
3 Cyanide addition Cyanide source, controlled conditions Carbonitrile group installed
4 Salt formation Oxalic acid, crystallization solvent Oxalate salt isolated

Research Findings and Considerations

  • The synthetic route is optimized to maintain stereochemical integrity and yield the cis isomer predominantly.
  • The oxalate salt form improves handling and pharmaceutical applicability.
  • The compound’s conformation and hydrogen bonding patterns influence its pharmacological properties.
  • Variations in solvent, temperature, and reaction time significantly affect yield and purity.
  • The methods are supported by patent literature detailing similar dibenzothiepine derivatives.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the side chains.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Primary amines: From reduction of the nitrile group.

    Substituted derivatives: From various substitution reactions.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives: Researchers may use this compound as a starting material to synthesize new compounds with potential pharmacological activities.

Biology

    Biological assays: The compound may be tested for its effects on various biological systems, including enzyme inhibition and receptor binding studies.

Medicine

    Therapeutic potential: The compound may be investigated for its potential use in treating conditions such as depression, anxiety, or other neurological disorders.

Industry

    Chemical intermediates: The compound may serve as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of cis-11-(3-Dimethylaminopropyl)-10,11-dihydrodibenzo(b,f)thiepin-10-carbonitrile oxalate may involve interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Structural Features :

  • Dibenzo(b,f)thiepin core : A sulfur-containing heterocycle contributing to lipophilicity and membrane permeability.
  • Cis-configuration: The dimethylaminopropyl and carbonitrile groups are positioned on the same side of the thiepin ring, likely influencing receptor binding.
  • Oxalate salt : Improves aqueous solubility compared to the free base form.

Structural Analogs and Functional Differences

2-((10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamoyl)phenyl acetate

This compound shares a tricyclic framework but differs in core heteroatoms and substituents:

Parameter Target Compound 2-((10-Methyl-11-oxo...phenyl acetate
Core Structure Dibenzo(b,f)thiepin (sulfur atom) Dibenzo[b,f][1,4]oxazepin (oxygen and nitrogen)
Key Substituents - 3-Dimethylaminopropyl (C11)
- Carbonitrile (C10)
- Oxalate counterion
- Methyl (C10)
- Oxo (C11)
- Carbamoyl phenyl acetate (C2)
Molecular Weight ~450–470 g/mol (estimated) ~440–460 g/mol (estimated)
Solubility High (due to oxalate salt) Moderate (acetate ester may enhance lipophilicity)
Therapeutic Indication Hypothesized: Antidepressant/antipsychotic (based on structural analogy to TCAs) Unreported; carbamoyl ester suggests protease stability or prodrug potential

Critical Insights :

  • The thiepin core in the target compound may confer stronger σ-receptor affinity compared to the oxazepin core in the analog, which could interact with serotonin or dopamine receptors .
  • The dimethylaminopropyl group in the target compound is a hallmark of TCAs (e.g., amitriptyline), suggesting norepinephrine reuptake inhibition, whereas the carbamoyl phenyl acetate in the analog might target esterase-sensitive pathways.

Pharmacological and Metabolic Considerations

Receptor Binding Profiles
  • Target Compound: Potential affinity for muscarinic acetylcholine receptors (due to dimethylaminopropyl) and NMDA receptors (via carbonitrile’s nitrile group).
  • Oxazepin Analog : The oxo group at C11 and carbamoyl ester may favor GABAergic or opioid receptor interactions, as seen in related oxazepines (e.g., loxapine) .
Metabolic Stability
  • The oxalate salt in the target compound may reduce first-pass metabolism by improving solubility and absorption.
  • The acetate ester in the oxazepin analog could act as a prodrug, requiring enzymatic hydrolysis for activation.

Therapeutic Potential and Limitations

Aspect Target Compound Oxazepin Analog
Advantages - Enhanced solubility
- Probable dual receptor action
- Ester group for targeted delivery
Limitations - Risk of anticholinergic side effects (e.g., dry mouth) - Unclear metabolic pathway

Q & A

Q. Q. How does the cis-configuration impact binding to biological targets?

  • Methodological Answer :
  • Docking Studies : Model the cis conformation against thrombin or serotonin receptors (related to ’s antiplatelet activity) .
  • Pharmacophore Mapping : Compare cis and trans analogs in vitro to quantify affinity differences .

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